molecular formula C10H17N3O B11904676 3-(Azepan-2-yl)-5-ethyl-1,2,4-oxadiazole

3-(Azepan-2-yl)-5-ethyl-1,2,4-oxadiazole

Cat. No.: B11904676
M. Wt: 195.26 g/mol
InChI Key: OTJGNHXQACXKEG-UHFFFAOYSA-N
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Description

3-(Azepan-2-yl)-5-ethyl-1,2,4-oxadiazole is a heterocyclic compound that features an oxadiazole ring fused with an azepane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azepan-2-yl)-5-ethyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an azepane derivative with an ethyl-substituted nitrile oxide, leading to the formation of the oxadiazole ring. The reaction conditions often require the use of a base, such as sodium hydride, and an appropriate solvent, like dimethylformamide, to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Azepan-2-yl)-5-ethyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole N-oxides, while reduction could produce azepane-substituted oxadiazoles. Substitution reactions can lead to a variety of functionalized oxadiazoles with different substituents.

Scientific Research Applications

3-(Azepan-2-yl)-5-ethyl-1,2,4-oxadiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-(Azepan-2-yl)-5-ethyl-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity or binding to receptor sites, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Azepan-2-yl)quinoline: Another heterocyclic compound with an azepane moiety, but with a quinoline ring instead of an oxadiazole ring.

    6-Azepan-2-yl-quinoline: Similar structure but with a different ring system.

    2-(Azepan-2-yl)-1-(furan-2-yl)ethan-1-one: Features an azepane moiety with a furan ring.

Uniqueness

3-(Azepan-2-yl)-5-ethyl-1,2,4-oxadiazole is unique due to the presence of the oxadiazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the design of novel materials and bioactive molecules.

Properties

Molecular Formula

C10H17N3O

Molecular Weight

195.26 g/mol

IUPAC Name

3-(azepan-2-yl)-5-ethyl-1,2,4-oxadiazole

InChI

InChI=1S/C10H17N3O/c1-2-9-12-10(13-14-9)8-6-4-3-5-7-11-8/h8,11H,2-7H2,1H3

InChI Key

OTJGNHXQACXKEG-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=NO1)C2CCCCCN2

Origin of Product

United States

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